REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH:5]1[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)[CH3:2].[H][H]>[Pd].C(O)C>[CH2:1]([NH:3][CH2:4][CH:5]1[CH2:9][CH2:8][NH:7][CH2:6]1)[CH3:2]
|
Name
|
|
Quantity
|
151.65 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC1CN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum (88°-91° C., 11.5 mm Hg)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |